molecular formula C15H17NO3 B1300263 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 626205-17-2

2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No.: B1300263
CAS No.: 626205-17-2
M. Wt: 259.3 g/mol
InChI Key: XYKKADDSCIPBOO-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound with the molecular formula C15H17NO3 and a molecular weight of 259.30 g/mol . This compound is part of the isoindole family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with phthalic anhydride, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like sulfuric acid or acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or acylated isoindole derivatives, which can have different biological or chemical properties.

Scientific Research Applications

2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-isoindole-4-carboxylic acid: Lacks the cyclohexyl group, resulting in different chemical and biological properties.

    2-Cyclohexyl-3-oxo-1H-isoindole-4-carboxylic acid: Similar structure but differs in the position of the keto group.

Uniqueness

2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-cyclohexyl-3-oxo-1H-isoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-14-13-10(5-4-8-12(13)15(18)19)9-16(14)11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKKADDSCIPBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC3=C(C2=O)C(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354823
Record name 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626205-17-2
Record name 2-Cyclohexyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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